tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring with an azido group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by an azide ion.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium azide and appropriate leaving groups are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving azido and amine groups.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to link biomolecules or modify surfaces .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.
Tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of an azido group.
Uniqueness
Tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in the synthesis of complex molecules and in bioconjugation techniques .
Properties
IUPAC Name |
tert-butyl (3S)-3-azidopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQETRAMMATCR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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